2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
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Description
2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a chemical compound that belongs to the class of triazolopyrimidine derivatives. This compound has gained significant attention due to its potential applications in the field of scientific research.
Scientific Research Applications
- The compound’s structure suggests potential antibacterial properties. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Further studies are needed to explore its mechanism of action and optimize its antibacterial potential .
- 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide may act as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated its ability to modulate inflammatory pathways. Researchers are keen on understanding its interactions with specific inflammatory mediators .
- The compound has shown promise as an antiproliferative agent. It inhibits cell growth and proliferation in cancer cell lines. Researchers are exploring its potential for cancer therapy, particularly in solid tumors .
- Due to its unique structure, this compound can serve as a molecular chemosensor for metal ions. Researchers have investigated its binding affinity with various metal ions, including transition metals. Applications include environmental monitoring and bioimaging .
- Scientists have utilized 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide in constructing luminophores and fluorescent probes. Its fluorescence properties make it valuable for cellular imaging and diagnostics .
- Researchers are exploring modifications of this compound to enhance its pharmacological properties. By fine-tuning its structure, they aim to develop novel drugs with improved efficacy and reduced side effects .
Antibacterial Activity
Anti-Inflammatory Agents
Antiproliferative Properties
Metal Ion Chemosensors
Luminophores and Fluorescent Probes
Drug Design and Optimization
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-21-9-4-2-8(3-5-9)19-12-11(17-18-19)13(16-7-15-12)22-6-10(14)20/h2-5,7H,6H2,1H3,(H2,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJQNQFZABFJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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